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Compound of Interest

Compound Name: Methyl 4-(methylamino)benzoate

Cat. No.: B031879 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals

detailing the spectroscopic properties of Methyl 4-(methylamino)benzoate and its key

derivatives. This report provides a comparative analysis of their Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental

protocols.

This guide offers an objective comparison of the spectroscopic data of Methyl 4-
(methylamino)benzoate and two of its derivatives: Ethyl 4-(methylamino)benzoate and Methyl

4-(dimethylamino)benzoate. By presenting quantitative data in structured tables and outlining

the experimental methodologies, this document serves as a valuable resource for the

identification, characterization, and quality control of these compounds in a research and

development setting.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for Methyl 4-
(methylamino)benzoate and its derivatives.

¹H NMR Spectral Data
Detailed ¹H NMR data for Methyl 4-(methylamino)benzoate was not available in the searched

resources. However, the expected chemical shifts can be inferred from the analysis of its

derivatives and related compounds. The data for the derivatives is presented below.
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Compound Solvent
Spectrometer
Frequency

Chemical Shift (δ,
ppm), Multiplicity,
Coupling Constant
(J, Hz), Integration

Methyl 4-(amino-3-

(methylamino)benzoat

e)

CDCl₃ 400 MHz

7.44 (dd, J = 8.1, 1.7

Hz, 1H), 7.33 (d, J =

1.4 Hz, 1H), 6.67 (d, J

= 8.0 Hz, 1H), 3.85 (s,

3H), 3.37-3.81 (m,

2H), 2.89 (s, 3H)[1]

Methyl 3-amino-4-

methylbenzoate
CDCl₃ 400 MHz

7.37 (d, J = 1.8 Hz,

1H), 7.34 (dd, J = 7.8,

1.8 Hz, 1H), 7.09 (d, J

= 7.8 Hz, 1H), 3.86 (s,

3H), 2.19 (s, 3H)[2]

¹³C NMR Spectral Data
Compound Solvent Chemical Shift (δ, ppm)

Methyl 4-

(methylamino)benzoate
Information not available

Data available on

SpectraBase[3]

4-(Methylamino)benzoic acid DMSO-d₆
167.4, 153.5, 131.4, 116.9,

111.4, 29.6[4]

IR Spectral Data
Compound Sample Preparation Key Absorptions (cm⁻¹)

Methyl 4-

(methylamino)benzoate
Gas Phase Available on NIST WebBook[5]

Methyl 4-

(aminocarbonyl)benzoate
Not specified Available on SpectraBase[6]

Mass Spectrometry Data
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Compound Ionization Method Key m/z values

Methyl 4-

(methylamino)benzoate
Electron Ionization (EI) 165 (M+), 134, 106, 77[7]

Methyl 4-

(dimethylamino)benzoate
Electron Ionization (EI) 179 (M+), 148, 134, 106, 77[8]

4-(Methylamino)benzoic acid Electron Ionization (EI) 151 (M+), 134, 106, 77[9]

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

discussed. Specific conditions for the data presented above may vary and should be consulted

from the original sources where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh 5-10 mg of the solid sample.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

If required, add a small amount of an internal standard (e.g., Tetramethylsilane, TMS).

Data Acquisition:

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz).

Technique: Standard one-dimensional ¹H and ¹³C NMR experiments are performed. For

more detailed structural elucidation, two-dimensional techniques such as COSY, HSQC, and

HMBC can be employed.

Parameters: Typical parameters include a sufficient number of scans to achieve a good

signal-to-noise ratio, an appropriate spectral width, and a relaxation delay to allow for full
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proton relaxation between pulses.[10][11][12]

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry,

spectroscopy-grade potassium bromide (KBr) in an agate mortar.[1][13]

Transfer the fine powder into a pellet-forming die.

Apply pressure using a hydraulic press to form a thin, transparent pellet.[14][15]

Sample Preparation (Thin Solid Film):

Dissolve the solid sample in a volatile solvent (e.g., methylene chloride).

Drop the solution onto a KBr or NaCl plate.

Allow the solvent to evaporate, leaving a thin film of the sample on the plate.[16]

Data Acquisition:

Instrument: A Fourier-Transform Infrared Spectrometer.

Technique: The infrared spectrum is recorded in transmission or absorbance mode.

Parameters: A typical spectral range is 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple

scans are averaged to improve the signal-to-noise ratio.[17][18]

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:

Dissolve the sample in a suitable volatile solvent (e.g., methanol, dichloromethane).

The concentration should be adjusted to be within the linear range of the detector.

Filter the solution if any particulate matter is present.[19][20]
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Data Acquisition:

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer.

Technique: The sample is injected into the GC, where it is vaporized and separated based on

its boiling point and affinity for the column's stationary phase. The separated components

then enter the mass spectrometer for ionization and detection.

GC Parameters:

Column: A suitable capillary column (e.g., HP-5MS).

Carrier Gas: Helium at a constant flow rate.

Oven Temperature Program: A temperature gradient is typically used to ensure good

separation of compounds.[21][22]

MS Parameters:

Ionization Mode: Electron Ionization (EI) is commonly used.

Scan Range: A mass range appropriate for the expected fragments is scanned.[23]

Logical Workflow for Spectroscopic Data
Comparison
The following diagram illustrates the logical workflow for comparing the spectroscopic data of

Methyl 4-(methylamino)benzoate and its derivatives.
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Workflow for Spectroscopic Data Comparison

Data Acquisition

Data Analysis and Comparison
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NMR (1H, 13C) FT-IR MS

Ethyl 4-(methylamino)benzoate

NMR (1H, 13C) FT-IR MS

Methyl 4-(dimethylamino)benzoate

NMR (1H, 13C) FT-IR MS

Tabulate Spectroscopic Data
(Chemical Shifts, Frequencies, m/z)

Comparative Analysis
- Identify structural effects on spectra

- Note similarities and differences

Document Experimental Protocols

Publish Comparison Guide

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Data Comparison.
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[https://www.benchchem.com/product/b031879#spectroscopic-data-comparison-of-methyl-4-
methylamino-benzoate-and-its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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